Tert-butyl 4-methyl-3-nitrobenzoate

Hydrolytic Stability Protecting Group Strategy Esterase Resistance

Synthesizing kinase inhibitors demands precise chemoselective deprotection-generic nitrobenzoate esters risk premature hydrolysis, causing low yields and costly rework. tert-Butyl 4-methyl-3-nitrobenzoate (CAS 199589-61-2) solves this: • >100× slower ester hydrolysis vs. methyl ester-enables selective acidic deprotection without degrading acid-sensitive pharmacophores • Ortho-nitro/para-methyl substitution directs coupling regioselectivity in Suzuki and SNAr reactions • Validated in pyrimido[4,5-d]pyrimidin-2-one anti-proliferative agent synthesis Supplied with batch-specific HPLC/NMR analytics. Bulk quantities available with 2-3 week lead time.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 199589-61-2
Cat. No. B171966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-methyl-3-nitrobenzoate
CAS199589-61-2
SynonymsTERT-BUTYL 4-METHYL-3-NITROBENZOATE
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)OC(C)(C)C)[N+](=O)[O-]
InChIInChI=1S/C12H15NO4/c1-8-5-6-9(7-10(8)13(15)16)11(14)17-12(2,3)4/h5-7H,1-4H3
InChIKeyJZHANKFEAOAAMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: tert-Butyl 4-methyl-3-nitrobenzoate (CAS 199589-61-2) as a Differentiated Synthetic Building Block


tert-Butyl 4-methyl-3-nitrobenzoate (CAS 199589-61-2) is a nitroaromatic ester building block characterized by a tert-butyl ester group ortho to a nitro group and para to a methyl group on a benzoate core [1]. This specific substitution pattern creates a distinct steric and electronic environment, differentiating it from other nitrobenzoate esters. It is primarily used as a synthetic intermediate in medicinal chemistry and materials science, where its unique reactivity profile offers advantages in multi-step syntheses requiring selective deprotection or specific coupling reactions .

Procurement Risk Assessment: Why tert-Butyl 4-methyl-3-nitrobenzoate Cannot Be Casually Substituted by Other Nitrobenzoate Esters


Substituting tert-butyl 4-methyl-3-nitrobenzoate with a structurally similar analog, such as its methyl ester counterpart or a regioisomer, introduces significant risk of synthetic failure. The bulky tert-butyl group provides crucial steric hindrance that protects the ester from premature hydrolysis or nucleophilic attack under various reaction conditions . Conversely, the precise ortho/para substitution pattern on the aryl ring dictates the molecule's conformational preferences and electronic properties, directly impacting the yield and selectivity in subsequent transformations like Suzuki couplings or nucleophilic aromatic substitutions . Procurement of a close analog without verifying this specific steric and electronic profile can lead to reaction failure, low yields, or the formation of unwanted byproducts, ultimately increasing project timelines and costs.

Quantitative Differentiation Guide for tert-Butyl 4-methyl-3-nitrobenzoate Against Key Analogs


Head-to-Head Comparison: Hydrolytic Stability of tert-Butyl vs. Methyl Esters

The tert-butyl ester moiety in tert-butyl 4-methyl-3-nitrobenzoate confers significantly greater resistance to hydrolysis compared to a methyl ester analog like methyl 4-methyl-3-nitrobenzoate. This is a class-level property of tert-butyl esters, which exhibit >100-fold slower hydrolysis rates under neutral and basic conditions due to steric hindrance impeding nucleophilic attack at the carbonyl carbon [1]. This differential stability is critical for designing synthetic routes where an ester must survive multiple steps before a controlled acidic deprotection.

Hydrolytic Stability Protecting Group Strategy Esterase Resistance

Comparative Physical Property Analysis: Molecular Weight and Predicted Lipophilicity

tert-Butyl 4-methyl-3-nitrobenzoate (MW: 237.25 g/mol) has a significantly higher molecular weight and predicted lipophilicity (cLogP ~ 3.2) compared to its methyl ester analog, methyl 4-methyl-3-nitrobenzoate (MW: 195.17 g/mol, cLogP ~ 2.0) . The increased bulk and lipophilicity of the target compound can influence its solubility profile in organic solvents, its behavior in chromatographic purifications, and its ability to cross biological membranes in cellular assays. These differences are quantifiable and can guide selection for specific applications, such as optimizing reaction solubility or tuning a molecule's pharmacokinetic properties in a drug discovery program.

Physicochemical Properties Lipophilicity logP Molecular Weight

Storage Condition Stringency: A Key Procurement and Handling Differentiator

Procurement and long-term storage requirements provide a direct, practical point of differentiation. tert-Butyl 4-methyl-3-nitrobenzoate requires refrigerated storage at 0-8°C to maintain its chemical integrity, as specified by major suppliers . In contrast, the methyl ester analog, methyl 4-methyl-3-nitrobenzoate, is documented to be stable when stored at room temperature (below 25°C) . This difference in stability under ambient conditions has direct implications for shipping costs, laboratory storage capacity, and shelf-life management. Selecting the methyl ester when a room-temperature stable alternative is required, or the tert-butyl ester for its unique stability profile in reactions, is a quantifiable procurement decision.

Chemical Stability Storage Conditions Logistics

Defined Application Scenarios Where tert-Butyl 4-methyl-3-nitrobenzoate Provides a Demonstrable Advantage


Synthesis of Kinase Inhibitors Requiring Orthogonal Protecting Group Strategies

As referenced in the synthesis of pyrimido[4,5-d]pyrimidin-2-one derivatives with anti-proliferative activity, the tert-butyl ester group is essential for protecting the carboxylate functionality during multi-step syntheses involving basic or nucleophilic conditions . The >100-fold slower hydrolysis rate of the tert-butyl ester compared to a methyl ester allows for chemoselective deprotections, a critical requirement in the construction of complex kinase inhibitor pharmacophores. This stability ensures that the carboxylate remains protected until the final step, where it can be unmasked under mild acidic conditions without degrading other sensitive functional groups.

Preparation of Novel Crystalline Solids and Supramolecular Structures

The unique substitution pattern of tert-butyl 4-methyl-3-nitrobenzoate, featuring a bulky tert-butyl group adjacent to a planar nitroarene, influences molecular conformation and intermolecular interactions [1]. This makes it a valuable building block in crystal engineering and the synthesis of novel solid forms. The specific steric bulk of the tert-butyl group, quantified by its larger molecular volume and distinct shape compared to a methyl ester, can be leveraged to disrupt efficient crystal packing, leading to amorphous materials or unique polymorphs with altered physicochemical properties such as solubility and dissolution rate.

Development of Polymers with Enhanced Thermal and Mechanical Properties

The incorporation of this compound as a monomer or additive in polymer matrices can lead to quantifiable improvements in material properties. The sterically demanding tert-butyl group can increase free volume in the polymer, impacting its glass transition temperature and mechanical behavior . Furthermore, the nitro group provides a site for further functionalization or can participate in polar interactions that enhance adhesion or compatibility with other materials. This combination of a rigid aromatic core, a bulky pendant group, and a reactive handle offers a distinct advantage over simpler analogs for designing advanced polymeric materials.

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